molecular formula C15H13NS B14136294 2-Methyl-5-o-tolylbenzothiazole

2-Methyl-5-o-tolylbenzothiazole

Cat. No.: B14136294
M. Wt: 239.3 g/mol
InChI Key: SZBZODBKQKPKPY-UHFFFAOYSA-N
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Description

2-Methyl-5-o-tolylbenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-o-tolylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with o-tolualdehyde under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a catalyst such as iodine or samarium triflate, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. One-pot synthesis methods using commercially available reagents and avoiding toxic solvents are preferred. For example, the use of diethylsilane and carbon dioxide in the presence of a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported for the efficient synthesis of benzothiazoles .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-o-tolylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5-o-tolylbenzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-o-tolylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing therapeutic effects for neurodegenerative disorders such as Parkinson’s disease . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-Methyl-5-o-tolylbenzothiazole can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    2-Phenylbenzothiazole: Investigated for its anticancer and antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-methyl-5-(2-methylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H13NS/c1-10-5-3-4-6-13(10)12-7-8-15-14(9-12)16-11(2)17-15/h3-9H,1-2H3

InChI Key

SZBZODBKQKPKPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)SC(=N3)C

Origin of Product

United States

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